N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide
Description
The compound N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide features a propanamide backbone with two critical substituents:
- A 2,3-dihydro-1-benzofuran-5-yl group linked via a hydroxyethyl moiety.
- A 2-fluorophenyl group attached to the propanamide chain.
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., ) highlight the importance of substituent effects on solubility, target affinity, and metabolic stability. Synthesis likely involves amide coupling reagents (e.g., HATU or EDC) in polar aprotic solvents like DMF, as seen in analogous compounds .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3/c20-16-4-2-1-3-13(16)6-8-19(23)21-12-17(22)14-5-7-18-15(11-14)9-10-24-18/h1-5,7,11,17,22H,6,8-10,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZPKOAMDLIZPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)CCC3=CC=CC=C3F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Implications and Gaps
- The dihydrobenzofuran core in the target compound offers a unique scaffold for CNS drug development, contrasting with opioid-like piperidine analogs () .
- Further studies are needed to: Determine the target compound’s receptor specificity. Optimize substituents (e.g., replacing 2-fluorophenyl with 4-cyano) to balance solubility and potency.
Preparation Methods
Friedel-Crafts Acylation
Arylpropanoic acids are typically synthesized via Friedel-Crafts acylation of fluorobenzene derivatives. For example, reacting 2-fluorotoluene with acryloyl chloride in the presence of aluminum chloride (AlCl₃) yields 3-(2-fluorophenyl)propanoyl chloride , which is subsequently hydrolyzed to the carboxylic acid.
Representative Procedure :
- Dissolve 2-fluorotoluene (10 mmol) in anhydrous dichloromethane (DCM, 50 mL).
- Add acryloyl chloride (12 mmol) dropwise at 0–5°C under nitrogen.
- Introduce AlCl₃ (15 mmol) gradually, then warm to 25°C and stir for 12 h.
- Quench with ice-water, extract with DCM, and concentrate.
- Hydrolyze the acyl chloride with aqueous NaOH (2M, 20 mL) at reflux for 2 h.
- Acidify with HCl (6M) to precipitate the product.
Preparation of 2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethylamine
Dihydrobenzofuran Synthesis
The dihydrobenzofuran core is constructed via acid-catalyzed cyclization of 5-(2-hydroxyethyl)phenol derivatives. For instance, treating 5-allyloxyphenol with p-toluenesulfonic acid (PTSA) in toluene induces cyclization to 5-(2-hydroxyethyl)-2,3-dihydro-1-benzofuran .
Optimized Cyclization :
Introduction of the Hydroxyethylamine Group
The secondary alcohol and amine functionalities are installed through reductive amination or epoxide ring-opening :
Reductive Amination Route :
- React 5-formyl-2,3-dihydro-1-benzofuran (10 mmol) with 2-aminoethanol (12 mmol) in methanol (50 mL).
- Add sodium cyanoborohydride (NaBH₃CN, 15 mmol) and stir at 25°C for 24 h.
- Quench with aqueous NH₄Cl, extract with ethyl acetate, and concentrate.
Epoxide Ring-Opening Route :
- Treat 5-(oxiran-2-yl)-2,3-dihydro-1-benzofuran (10 mmol) with aqueous ammonia (25%, 20 mL) at 80°C for 8 h.
- Neutralize with HCl, extract with DCM, and dry.
- Purify via silica gel chromatography.
Amide Bond Formation
Coupling via Carbodiimide Reagents
The final step involves coupling 3-(2-fluorophenyl)propanoic acid with 2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethylamine using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
Standard Protocol :
- Dissolve 3-(2-fluorophenyl)propanoic acid (10 mmol) and DCC (12 mmol) in DCM (50 mL) at 0°C.
- Add the amine (10 mmol) and catalytic 4-dimethylaminopyridine (DMAP) .
- Stir at 25°C for 16 h, filter to remove dicyclohexylurea, and concentrate.
- Purify via flash chromatography (hexane:acetone, 6:4).
Alternative Synthetic Pathways
Mitsunobu Reaction for Hydroxy Group Inversion
For stereocontrolled synthesis, the Mitsunobu reaction enables inversion of the hydroxyl group’s configuration:
Enzymatic Resolution
Racemic mixtures of the hydroxyethylamine intermediate are resolved using lipase-catalyzed acetylation in organic solvents, achieving enantiomeric excess >95%.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 1H, Ar-F), 6.85 (d, J = 8.2 Hz, 1H, benzofuran-H), 4.20 (t, J = 6.8 Hz, 2H, OCH₂), 3.75–3.60 (m, 1H, CHOH), 2.95 (t, J = 7.2 Hz, 2H, CH₂CO).
- HRMS (ESI+) : m/z calc. for C₂₀H₂₁FNO₃ [M+H]⁺: 366.1471, found: 366.1468.
Industrial-Scale Considerations
Cost Efficiency
- Recrystallization from ethanol:water (7:3) achieves >99.5% purity, avoiding costly chromatography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
